molecular formula C8H5F2N B1294414 3,4-Difluorophenylacetonitrile CAS No. 658-99-1

3,4-Difluorophenylacetonitrile

Cat. No. B1294414
CAS RN: 658-99-1
M. Wt: 153.13 g/mol
InChI Key: GNPYERUNJMDEFQ-UHFFFAOYSA-N
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Description

3,4-Difluorophenylacetonitrile is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 3,4-difluorophenylacetonitrile, they do provide insights into closely related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3,4-difluorophenylacetonitrile.

Synthesis Analysis

The synthesis of related difluorobenzonitrile compounds has been reported using different methods. For instance, 3,4-difluorobenzonitrile, a compound with a similar structure, was synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination . Another method involved a step-by-step fluorination process starting from 3,4-dichlorobenzonitrile, which showed high yield and effective control over side reactions . Additionally, a one-pot synthesis approach for 2,4-difluorophenylacetonitrile was described, starting from 2,4-difluorobenzaldehyde and involving reduction, chlorination, and cyanation steps . These methods could potentially be adapted for the synthesis of 3,4-difluorophenylacetonitrile.

Molecular Structure Analysis

The molecular structure of difluorophenylacetonitriles can be analyzed using various spectroscopic techniques and computational methods. For example, 3- and 4-pyridylacetonitriles were synthesized and characterized using FTIR, FT-Raman, NMR, and density functional theory (DFT) computations . These techniques could be applied to determine the ground state structure, vibrational modes, and electronic properties of 3,4-difluorophenylacetonitrile.

Chemical Reactions Analysis

The reactivity of difluorophenylacetonitriles with various reagents can be studied to understand their chemical behavior. For instance, difluoro(trimethylsilyl)acetonitrile, a related compound, was prepared and used as a cyanodifluoromethylating reagent for aldehydes and imines . The reaction kinetics and mechanisms of pentafluorophenylacetonitrile with guanidine-like bases were investigated, providing insights into the reactivity of fluorinated acetonitriles . These studies can shed light on the potential chemical reactions involving 3,4-difluorophenylacetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorophenylacetonitriles can be inferred from studies on similar compounds. For example, the synthesis of 3,4-difluorobenzonitrile by halogen-exchange fluorination was reported, which could provide information on the physical properties such as melting point and solubility . The spectroscopic and quantum chemical studies of pyridylacetonitriles offer data on their polarizability, dipole moment, and thermodynamic parameters, which are relevant for understanding the properties of 3,4-difluorophenylacetonitrile .

Scientific Research Applications

Synthesis and Chemistry

3,4-Difluorophenylacetonitrile is an important chemical used in various synthetic processes. Li Han-wei (2009) demonstrated a practical and scalable one-pot synthesis method for 2,4-difluorophenylacetonitrile, a related compound, highlighting its significance in chemical synthesis (Li Han-wei, 2009). Cheng Zhi-ming (2006) also described the synthesis of 3,4-difluorobenzonitrile, an important intermediate in producing selective herbicides, indicating its utility in agricultural chemistry (Cheng Zhi-ming, 2006).

Electrochemistry and Polymerization

In the field of electrochemistry and materials science, P. Audebert et al. (2000) explored the electrochemical polymerization of 3,4-difluoropyrrole, a structurally similar compound, to produce poly(3,4-difluoropyrrole) with high doping level and good conductivity, showing potential applications in electronics and materials engineering (P. Audebert et al., 2000).

Analytical Chemistry

In analytical chemistry, L. Zhou et al. (2000) investigated the chromatographic separation of 3,4-difluorophenylacetic acid and its isomers using various techniques, demonstrating the importance of this compound in analytical methodologies (L. Zhou et al., 2000).

Advanced Materials

The copolymerization of 3,4-difluorophenylacetonitrile derivatives has been studied for the development of advanced materials. Zhenhong Wei et al. (2006) successfully synthesized copolymers from 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene, which exhibited good electrochemical behaviors and high conductivity, indicating potential applications in electronic devices (Zhenhong Wei et al., 2006).

Safety and Hazards

3,4-Difluorophenylacetonitrile may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. It is metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death .

Mechanism of Action

Target of Action

The primary targets of 3,4-Difluorophenylacetonitrile are currently unknown. This compound is used in chemical synthesis

Mode of Action

As a chemical synthesis reagent, it is likely to interact with various molecules depending on the specific reaction conditions .

Biochemical Pathways

As a synthetic reagent, it may be involved in a variety of chemical reactions, but the specific pathways it affects in biological systems are currently unknown .

Pharmacokinetics

It has a molecular weight of 153.13 , which suggests it could potentially be absorbed and distributed in the body.

Action Environment

The action of 3,4-Difluorophenylacetonitrile can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. It has a density of 1.244 g/mL at 25 °C , suggesting that its physical properties can change with temperature.

properties

IUPAC Name

2-(3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYERUNJMDEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215986
Record name (3,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenylacetonitrile

CAS RN

658-99-1
Record name 3,4-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-difluorophenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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